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Introduction

The G protein-coupled receptor 55 (GPR55) is a putative cannabinoid receptor that has
garnered significant interest due to its involvement in various physiological and
pathophysiological processes, including cancer, pain, and inflammation.[1][2] Unlike the
classical cannabinoid receptors CB1 and CB2, GPR55 shares little sequence homology and
initiates distinct excitatory signaling cascades, primarily through Gaq and Ga12/13 proteins.[3]
[4] The endogenous lipid L-a-lysophosphatidylinositol (LPI) is considered a key endogenous
agonist for GPR55.[5][6]

0-1918 is a synthetic compound, structurally similar to cannabidiol (CBD), that is used in
research as a putative antagonist of GPR55.[7][8] It is a valuable tool for investigating the
functional roles of GPR55 signaling in cellular models. However, researchers should be aware
that the pharmacology of GPR55 is complex, and O-1918 may exhibit different effects
depending on the experimental system and has been reported to have activity at other
receptors, such as GPR18 and GPR52.[7][9] These application notes provide detailed
protocols for utilizing O-1918 to antagonize GPR55 in cell culture settings.

Mechanism of Action & Signaling Pathway

Activation of GPR55 by an agonist like LPI initiates coupling to Gaqg and Ga12/13 G-proteins.[3]
[10] This leads to the activation of downstream effector proteins, including phospholipase C
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(PLC) and RhoA.[3] PLC activation results in the generation of inositol trisphosphate (IP3) and
diacylglycerol (DAG), leading to the release of calcium (Ca2+) from intracellular stores.[10][11]
The Gal2/13-RhoA pathway is involved in cytoskeleton rearrangement and activation of
ROCK.[12] These initial signals converge on downstream pathways, including the
phosphorylation of extracellular signal-regulated kinases (ERK1/2) and the activation of
transcription factors like NFAT (nuclear factor of activated T-cells), NF-kB (nuclear factor kappa-
light-chain-enhancer of activated B cells), and CREB (CAMP response element-binding
protein).[5][12]

0-1918 is thought to act by competitively binding to GPR55, thereby preventing agonist-
induced activation and subsequent downstream signaling.
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Caption: GPR55 signaling pathway and O-1918 inhibition.

Quantitative Data Summary

The following table summarizes the effective concentrations of O-1918 reported in various
experimental contexts. Direct IC50 values for O-1918 at GPR55 are not consistently reported in
the literature; therefore, effective concentrations for antagonism are provided.
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Assay / Observed Effective
Compound . Reference(s)
System Effect Concentration
Blocked O-1602
(GPR55
Rat Model of agonist)-induced N
0-1918 N ] Not specified [8]
Acute Arthritis reduction of
nociceptive C
fibre firing
Potentiated LPI-
Rat Mesenteric induced
0-1918 Resistance vasorelaxation 10 pM [13]
Artery (unexpected
effect)
Antagonized
Mouse abnormal
Mesenteric cannabidiol-
0-1918 Resistance induced 30 uM [14]
Arteries (WT and  vasodilation
GPR55 KO) (GPR55-
independent)
Reduced DHA-
Non- DA (GPR55
0-1918 differentiated agonist)- Not specified [15]
PC12 cells dependent ROS
production
Inhibited delayed
Anesthetized hypotension .
0-1918 ) Not specified [16]
Rats induced by
anandamide

Experimental Protocols
General Handling and Preparation of O-1918
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e Reconstitution: O-1918 is typically provided as a solid. Reconstitute it in a suitable solvent,
such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10
mM).

o Storage: Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

» Working Solutions: On the day of the experiment, prepare fresh working solutions by diluting
the stock solution in a serum-free cell culture medium. Ensure the final DMSO concentration
in the culture does not exceed 0.1% to avoid solvent-induced cytotoxicity. Always include a
vehicle control (medium with the same final DMSO concentration) in your experiments.

General Experimental Workflow

The general workflow for using O-1918 involves pre-treating cells with the antagonist before
stimulating them with a GPR55 agonist to observe the blockade of downstream effects.

© 2025 BenchChem. All rights reserved. 4/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b109532?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE iy & i

1. Seed Cells
(e.g., HEK293-GPR55, SW480)
Allow to adhere overnight

:

2. Pre-treatment
Incubate cells with O-1918
(e.g., 1-30 uM for 30-60 min)

:

3. Stimulation
Add GPR55 Agonist
(e.g., LPI, 0O-1602)

4. Downstream Assay

Western Blot (p-ERK)
MTT Assay (Proliferation)
Calcium Imaging (Ca?* Flux)

Click to download full resolution via product page

Caption: General experimental workflow for GPR55 antagonism.

Protocol 1: Inhibition of GPR55-Mediated ERK
Phosphorylation by Western Blot

This protocol assesses the ability of O-1918 to block agonist-induced phosphorylation of
ERK1/2, a key downstream event in GPR55 signaling.[17]
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Materials:

e Cells expressing GPR55 (e.g., GPR55-transfected HEK293 or cancer cell lines like SW480)
o 6-well culture plates

e 0-1918 and a GPR55 agonist (e.g., LPI)

o RIPA buffer with protease and phosphatase inhibitors

o BCA Protein Assay Kit

e SDS-PAGE gels, PVDF membrane

e Primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2)

» HRP-conjugated secondary antibody and ECL substrate

Procedure:

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on
the day of the experiment. Allow cells to adhere for 24 hours.

e Serum Starvation (Optional): To reduce basal ERK phosphorylation, replace the growth
medium with a serum-free or low-serum (0.5%) medium and incubate for 4-12 hours.

e Pre-treatment with O-1918: Remove the medium and add fresh serum-free medium
containing the desired concentration of O-1918 (e.g., 10 uM) or vehicle (DMSO). Incubate for
30-60 minutes at 37°C.

e Agonist Stimulation: Add the GPR55 agonist (e.g., LPI at 1-5 uM) directly to the wells
containing O-1918 or vehicle. Incubate for the optimal time for ERK phosphorylation
(typically 5-30 minutes, which should be determined empirically).

o Cell Lysis: Immediately place plates on ice, aspirate the medium, and wash cells once with
ice-cold PBS. Add 100-150 L of ice-cold RIPA buffer to each well, scrape the cells, and
transfer the lysate to a microcentrifuge tube.
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e Lysate Processing: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g
for 15 minutes at 4°C. Collect the supernatant.

e Protein Quantification: Determine the protein concentration of each lysate using a BCA
assay.

o Western Blotting: Perform SDS-PAGE, protein transfer to a PVDF membrane, blocking, and
incubation with primary and secondary antibodies according to standard protocols.[18]
Detect the signal using an ECL substrate. Analyze the band intensities for p-ERK and
normalize to total-ERK.

Protocol 2: Assessing GPR55 Blockade on Cell
Proliferation (MTT Assay)

This protocol measures the effect of O-1918 on cell viability and proliferation, which can be
modulated by GPR55 signaling in some cancer cells.[19]

Materials:

96-well culture plates

0-1918 and GPR55 agonist

MTT reagent (5 mg/mL in PBS)

DMSO

Procedure:

o Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100
pL of complete medium. Allow them to adhere for 24 hours.

e Treatment: Replace the medium with 100 L of fresh medium containing various
concentrations of O-1918, the agonist, O-1918 plus the agonist, or vehicle control.

¢ Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C.
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e MTT Addition: Add 20 pL of MTT solution to each well and incubate for 4 hours at 37°C,
allowing viable cells to form formazan crystals.

» Solubilization: Carefully remove the medium and add 150 pL of DMSO to each well to
dissolve the crystals. Gently shake the plate for 10 minutes.

o Measurement: Measure the absorbance at 570 nm using a microplate reader.[18] Calculate
cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 3: Calcium Mobilization Assay

This protocol measures changes in intracellular calcium concentration following GPR55
activation and its inhibition by O-1918.

Materials:

e Black, clear-bottom 96-well plates

e Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

e Pluronic F-127

e Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

e 0-1918 and GPR55 agonist

e Fluorescence plate reader with an injection system

Procedure:

o Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and grow to ~90% confluency.

e Dye Loading: Prepare a loading buffer containing Fluo-4 AM (e.g., 2-5 uM) and an equal
concentration of Pluronic F-127 in HBSS.

e Incubation: Remove the growth medium, wash cells with HBSS, and add 100 pL of loading
buffer to each well. Incubate for 45-60 minutes at 37°C, followed by 30 minutes at room
temperature in the dark.
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Washing: Gently wash the cells twice with HBSS to remove excess dye. Add 100 pL of
HBSS to each well.

Pre-treatment: Add O-1918 or vehicle to the wells and incubate for 15-30 minutes at room
temperature.

Measurement: Place the plate in a fluorescence plate reader. Record a stable baseline
fluorescence for 15-30 seconds.

Agonist Injection: Using the plate reader’s injector, add the GPR55 agonist and continue
recording the fluorescence signal for 2-5 minutes to capture the transient calcium peak.

Analysis: Analyze the data by calculating the change in fluorescence (peak fluorescence
minus baseline) or the ratio of peak to baseline (F/F0). Compare the response in O-1918-
treated cells to the control.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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